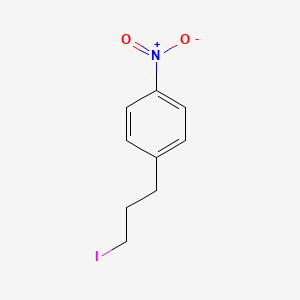
1-(3-Iodopropyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodopropyl)-4-nitrobenzene is an organic compound characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a nitrobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropyl)-4-nitrobenzene typically involves the iodination of a propyl chain followed by its attachment to a nitrobenzene ring. One common method includes the reaction of 4-nitrobenzyl chloride with 3-iodopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Iodopropyl)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The propyl chain can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 1-(3-Azidopropyl)-4-nitrobenzene.
Reduction: 1-(3-Iodopropyl)-4-aminobenzene.
Oxidation: 1-(3-Carboxypropyl)-4-nitrobenzene.
Applications De Recherche Scientifique
1-(3-Iodopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving nitroaromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(3-Iodopropyl)-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amine group, which can then participate in further biochemical interactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Comparaison Avec Des Composés Similaires
1-(3-Iodopropyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-(3-Iodopropyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(3-Iodopropyl)-4-aminobenzene: The nitro group is replaced by an amine group.
Uniqueness: 1-(3-Iodopropyl)-4-nitrobenzene is unique due to the presence of both an iodine atom and a nitro group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Propriétés
Numéro CAS |
100708-34-7 |
|---|---|
Formule moléculaire |
C9H10INO2 |
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
1-(3-iodopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H10INO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 |
Clé InChI |
KYIJVKCAHAAZMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCI)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)
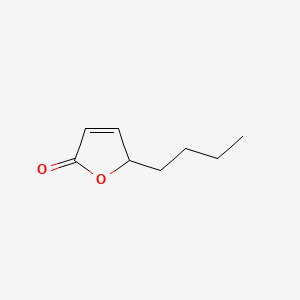
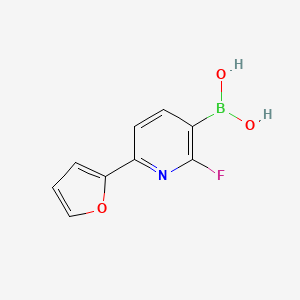

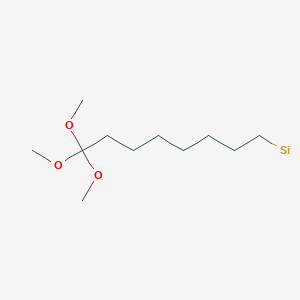

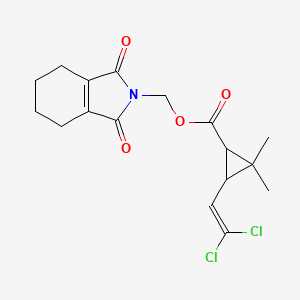
![Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-](/img/structure/B14067706.png)
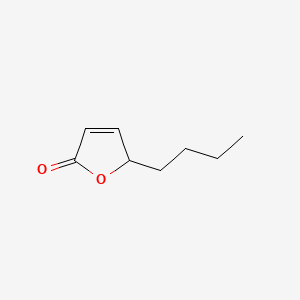

![Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14067737.png)
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14067741.png)

